Methyl 3-[(2-chlorobenzyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(2-chlorobenzyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C15H13ClN2O5 It is a derivative of benzoic acid and contains both nitro and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chlorobenzyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2-chlorobenzyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chlorobenzyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Reduction: 3-[(2-aminobenzyl)carbamoyl]-5-nitrobenzoate.
Oxidation: Corresponding oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-chlorobenzyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chlorobenzyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-bromobenzyl)carbamoyl]-5-nitrobenzoate
- Methyl 3-[(2-fluorobenzyl)carbamoyl]-5-nitrobenzoate
- Methyl 3-[(2-methylbenzyl)carbamoyl]-5-nitrobenzoate
Uniqueness
Methyl 3-[(2-chlorobenzyl)carbamoyl]-5-nitrobenzoate is unique due to the presence of the chlorine atom in the benzyl group, which can influence its reactivity and interaction with biological targets. This compound’s specific combination of functional groups makes it a valuable tool in various research applications.
Properties
IUPAC Name |
methyl 3-[(2-chlorophenyl)methylcarbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-24-16(21)12-6-11(7-13(8-12)19(22)23)15(20)18-9-10-4-2-3-5-14(10)17/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNDMKMVKFKZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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